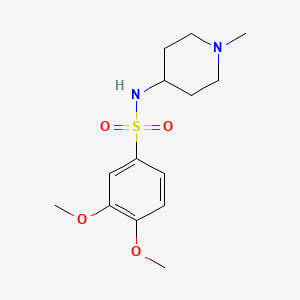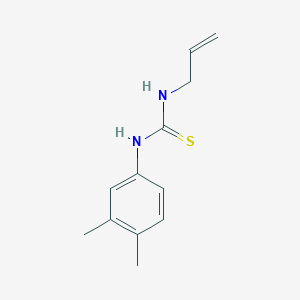
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MPBS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide is not fully understood. However, it has been suggested that 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been shown to exhibit analgesic effects by modulating the activity of certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, one limitation of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide for use in the treatment of various diseases. Another area of interest is the investigation of the role of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Finally, the potential use of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide as a diagnostic tool for the detection of certain diseases, such as cancer, is an area of active research.
Méthodes De Synthèse
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide can be synthesized by the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product can then be purified by column chromatography to obtain pure 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and analgesic effects. 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-16-8-6-11(7-9-16)15-21(17,18)12-4-5-13(19-2)14(10-12)20-3/h4-5,10-11,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPDXDCJCHFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4976135.png)





![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4976175.png)
![N-methyl-6-(1-pyrrolidinyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4976179.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4976191.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4976197.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)

![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)